3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine

Description

IUPAC Nomenclature and Systematic Identification

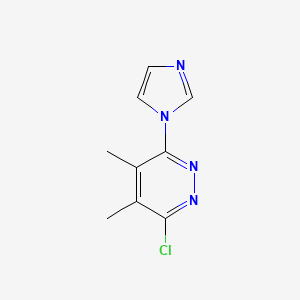

The systematic nomenclature of 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple heteroatoms. The compound's name reflects the pyridazine core structure as the parent heterocycle, which consists of a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. The numbering system begins with nitrogen atom assignment, where the pyridazine ring positions are designated sequentially from the nitrogen atoms. The chlorine substituent occupies position 3 of the pyridazine ring, while the imidazole ring system is attached through a nitrogen-carbon bond at position 6. The two methyl groups are positioned at carbons 4 and 5 of the pyridazine backbone, creating a substitution pattern that significantly influences the compound's electronic distribution and steric profile.

The Chemical Abstracts Service registry number 1343243-33-3 provides unique identification for this specific compound in chemical databases and literature. Alternative nomenclature systems may refer to this compound using different descriptive approaches, including systematic names that emphasize the substituent positions and ring connectivity patterns. The molecular formula C₉H₉ClN₄ indicates the presence of nine carbon atoms, nine hydrogen atoms, one chlorine atom, and four nitrogen atoms distributed across the two heterocyclic ring systems. This elemental composition reflects the substantial nitrogen content characteristic of compounds containing both pyridazine and imidazole functionalities, which contributes to the compound's potential for hydrogen bonding interactions and metal coordination chemistry.

The systematic identification also encompasses stereochemical considerations related to the spatial arrangement of substituents around the heterocyclic rings. The imidazole ring attachment at position 6 of the pyridazine creates a specific geometric relationship between the two ring systems, while the methyl groups at positions 4 and 5 introduce steric effects that influence molecular conformation and intermolecular interactions. These structural features are essential for understanding the compound's chemical reactivity patterns and potential biological activities, as they determine the accessibility of reactive sites and the overall three-dimensional molecular shape.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine is characterized by the spatial relationship between the pyridazine and imidazole ring systems, which significantly influences the compound's physical and chemical properties. Crystallographic studies of related heterocyclic compounds containing imidazole and pyridazine moieties provide insights into the preferred conformational arrangements and intermolecular packing patterns. The bond lengths within the pyridazine ring system follow typical aromatic patterns, with carbon-carbon distances ranging from 1.34 to 1.40 Å and carbon-nitrogen bonds exhibiting lengths characteristic of aromatic heterocycles. The attachment of the imidazole ring through the nitrogen atom at position 6 creates a specific dihedral angle between the two ring planes, which can vary depending on steric interactions and electronic effects.

The presence of methyl substituents at positions 4 and 5 of the pyridazine ring introduces additional steric considerations that affect the overall molecular conformation. These alkyl groups occupy positions adjacent to the imidazole attachment point, potentially creating steric hindrance that influences the rotational barrier around the carbon-nitrogen bond connecting the two ring systems. Computational studies using density functional theory methods have demonstrated that similar heterocyclic systems exhibit preferential conformations where the ring planes adopt specific angular relationships to minimize steric strain while maximizing favorable electronic interactions. The chlorine substituent at position 3 provides additional electronic influence through its electron-withdrawing character, which affects the electron density distribution across the pyridazine ring system.

Crystallographic analysis of analogous compounds reveals important information about intermolecular interactions and solid-state packing arrangements. The presence of multiple nitrogen atoms in both ring systems creates opportunities for hydrogen bonding interactions with neighboring molecules, particularly when crystal water molecules are present as solvates. The imidazole ring contributes NH functionality that can participate in hydrogen bonding networks, while the pyridazine nitrogen atoms can serve as hydrogen bond acceptors. These intermolecular interactions play crucial roles in determining crystal stability, melting points, and solubility characteristics of the compound.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine involves potential proton transfer processes within the imidazole ring system and possible interactions with the pyridazine nitrogen atoms. Tautomerism in heterocyclic compounds containing imidazole functionality typically involves the migration of hydrogen atoms between nitrogen positions within the five-membered ring. The 1H-imidazole form represents the predominant tautomeric state under normal conditions, where the hydrogen atom is located on one of the ring nitrogen atoms, creating an asymmetric electronic distribution that influences the compound's chemical reactivity. Alternative tautomeric forms may involve hydrogen transfer to different nitrogen positions, although computational studies suggest that energy barriers for such processes are typically substantial in substituted imidazole systems.

The resonance stabilization of the compound involves electron delocalization across both the pyridazine and imidazole ring systems, with the connecting nitrogen-carbon bond serving as a bridge for electronic communication between the heterocycles. The pyridazine ring exhibits aromatic character with six π-electrons distributed across the ring system, while the electron-withdrawing chlorine substituent at position 3 creates polarization that affects the overall electron density distribution. The methyl groups at positions 4 and 5 provide electron-donating effects that partially counteract the electron-withdrawing influence of the chlorine atom, creating a complex electronic environment that influences both chemical reactivity and spectroscopic properties.

Theoretical calculations using density functional theory methods have demonstrated that pyridazine derivatives can undergo tautomeric conversions under specific conditions, particularly involving the nitrogen atoms in the six-membered ring. The energy barriers for such processes depend on substituent effects and environmental factors such as solvent polarity and hydrogen bonding interactions. In the case of 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine, the presence of the imidazole substituent at position 6 creates additional stabilization through extended conjugation, while the methyl groups provide steric protection that may influence tautomeric equilibria. The chlorine substituent contributes to resonance stabilization through its ability to participate in π-electron delocalization while simultaneously withdrawing electron density from the ring system.

The resonance forms of the compound involve various electron distribution patterns that contribute to the overall stability of the molecular structure. The imidazole ring system exhibits typical aromatic resonance with six π-electrons, while the connection to the pyridazine ring allows for extended conjugation that enhances overall stability. The electron-rich nature of the imidazole ring contrasts with the electron-deficient character of the chlorinated pyridazine system, creating a push-pull electronic effect that influences both ground-state properties and excited-state behavior. These resonance contributions are particularly important for understanding the compound's spectroscopic properties, including nuclear magnetic resonance chemical shifts and ultraviolet-visible absorption characteristics.

Comparative Analysis with Analogous Pyridazine Derivatives

Comparative analysis of 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine with structurally related compounds reveals important structure-activity relationships and provides insights into the influence of specific substitution patterns on molecular properties. The comparison with 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, which contains a pyrazole ring instead of imidazole at position 6, demonstrates the effects of heteroatom positioning within the five-membered ring substituent. The pyrazole derivative exhibits different electronic properties due to the altered nitrogen positioning, which affects both the electron density distribution and the potential for intermolecular interactions. Both compounds share the same molecular formula C₉H₉ClN₄ and molecular weight of 208.65 grams per mole, but their chemical and physical properties differ significantly due to the distinct electronic characteristics of pyrazole versus imidazole ring systems.

The structural comparison with 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine reveals the importance of methyl group positioning within the heterocyclic framework. This isomeric compound features the methyl substituents on the imidazole ring rather than the pyridazine backbone, creating different steric and electronic environments that influence molecular properties. The repositioning of methyl groups affects the overall electron density distribution and creates distinct patterns of intermolecular interactions in crystalline phases. Computational studies of similar systems have demonstrated that methyl group positioning significantly influences molecular dipole moments and hydrogen bonding capabilities, which in turn affect solubility characteristics and biological activity profiles.

Analysis of the unsubstituted analogue 3-chloro-6-(1H-imidazol-1-yl)pyridazine provides insights into the specific contributions of the methyl substituents at positions 4 and 5. This simpler derivative, with molecular formula C₇H₅ClN₄, lacks the methyl groups present in the target compound, allowing for direct assessment of their structural and electronic contributions. The presence of methyl substituents in the 4,5-dimethyl derivative increases the molecular weight and creates additional steric bulk that influences both intramolecular conformations and intermolecular packing arrangements. The electron-donating properties of the methyl groups also modify the electronic characteristics of the pyridazine ring, partially offsetting the electron-withdrawing effects of the chlorine substituent and creating a more balanced electronic environment.

The comparative analysis extends to related compounds containing different halogen substituents or alternative heterocyclic ring systems attached to the pyridazine backbone. Studies of pyridazine derivatives have demonstrated that halogen positioning and identity significantly influence both chemical reactivity and physical properties such as melting points, solubility, and crystallization behavior. The chlorine substituent at position 3 in the target compound provides a specific balance of electronic and steric effects that can be contrasted with bromine or fluorine analogues to understand halogen-specific influences on molecular behavior. These comparative studies contribute to the development of structure-property relationships that are essential for rational drug design and materials development applications.

Properties

IUPAC Name |

3-chloro-6-imidazol-1-yl-4,5-dimethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-6-7(2)9(13-12-8(6)10)14-4-3-11-5-14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVLDNKLJCZRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN=C1N2C=CN=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

- Reagents: 3,6-dichloro-4,5-dimethylpyridazine, imidazole, potassium carbonate (K2CO3).

- Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

- Temperature: 60–120 °C.

- Time: 24–48 hours.

- Atmosphere: Inert or nitrogen atmosphere to avoid oxidation.

Procedure Outline

- Dissolve 3,6-dichloro-4,5-dimethylpyridazine and imidazole in DMSO or DMF.

- Add potassium carbonate as a base to deprotonate imidazole.

- Heat the mixture at 60–120 °C for 24 to 48 hours under nitrogen.

- After reaction completion, quench with water and extract with an organic solvent such as dichloromethane.

- Purify the crude product by silica gel chromatography using mixtures of ethyl acetate and heptane or methanol/dichloromethane gradients.

Detailed Experimental Data and Yields

| Parameter | Details |

|---|---|

| Starting material | 3,6-dichloro-4,5-dimethylpyridazine |

| Nucleophile | Imidazole |

| Base | Potassium carbonate (K2CO3) |

| Solvent | DMSO or DMF |

| Temperature | 60–120 °C |

| Reaction time | 24–48 hours |

| Yield | Typically 40–65% depending on conditions |

| Purification | Silica gel chromatography (EtOAc/heptane or MeOH/DCM) |

| Characterization | 1H NMR, MS (m/z MH+ expected around 241 for related compounds) |

Mechanistic Insights

- The reaction proceeds via nucleophilic aromatic substitution where the imidazole nitrogen attacks the electron-deficient pyridazine ring at the 6-position, displacing the chlorine atom.

- Potassium carbonate serves to generate the imidazole anion, increasing nucleophilicity.

- The presence of electron-withdrawing chlorine atoms on the pyridazine ring facilitates substitution.

- Elevated temperatures and polar aprotic solvents increase reaction rates and yields.

Comparative Notes on Methods

| Method Variant | Advantages | Limitations |

|---|---|---|

| Heating with K2CO3 in DMSO at 120 °C for 48h | Good yield (~49-65%), straightforward | Longer reaction time, high temperature |

| Microwave-assisted heating at 120 °C for 3h | Faster reaction, moderate yield (~37%) | Requires specialized equipment |

| Using NaHMDS base in THF with acetonitrile derivatives | High yield for related pyridazine derivatives (up to 93%) | More complex setup, moisture sensitive |

Summary of Research Findings

- The most reliable and commonly reported preparation involves potassium carbonate-mediated substitution in DMSO or DMF at elevated temperatures.

- Reaction times vary from several hours to two days depending on scale and conditions.

- Purification by flash chromatography yields the target compound as a solid suitable for further applications.

- Analytical data (1H NMR, MS) confirm the structure and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms in the imidazole and pyridazine rings.

Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) are often used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of novel pharmaceutical agents. Its structure allows for the modification of pharmacophores that can interact with specific biological targets, particularly enzymes and receptors involved in neurological pathways. The imidazole group contributes to the compound's ability to form hydrogen bonds and coordinate with metal ions, enhancing its bioactivity.

Case Study: Anticancer Agents

Research has indicated that derivatives of 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from this structure can inhibit cell proliferation in breast and lung cancer models by targeting specific signaling pathways involved in tumor growth .

Materials Science

Polymer Incorporation

The compound can be integrated into polymer matrices to enhance thermal stability and electrical conductivity. Its unique chemical properties allow it to act as a dopant or cross-linking agent in polymer formulations.

Case Study: Conductive Polymers

In one study, the incorporation of 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine into polyaniline resulted in improved conductivity and thermal stability compared to unmodified polymers. This modification is particularly useful in applications requiring advanced materials for electronic devices .

Biological Research

Molecular Probes

The compound is utilized as a molecular probe to study interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to selectively bind to certain targets makes it a valuable tool for investigating biochemical pathways.

Case Study: Protein Interaction Studies

In recent experiments, researchers employed 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine to probe the binding dynamics of various proteins involved in metabolic regulation. The results indicated that this compound could effectively modulate protein activity through competitive inhibition .

Mechanism of Action

The mechanism of action of 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its target.

Comparison with Similar Compounds

Similar Compounds

3-chloro-6-(1H-imidazol-1-yl)pyridazine: Lacks the two methyl groups present in 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine.

4,5-dimethylpyridazine: Lacks the chlorine atom and the imidazole ring.

6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine: Lacks the chlorine atom.

Uniqueness

The presence of both the chlorine atom and the imidazole ring in 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and its interactions with biological targets, potentially leading to distinct pharmacological or material properties.

Biological Activity

Overview

3-Chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine is a heterocyclic compound notable for its diverse biological activities. This compound features a pyridazine ring substituted with a chlorine atom, an imidazole ring, and two methyl groups, which contribute to its unique pharmacological properties. The synthesis typically involves the reaction of 3,6-dichloropyridazine with 1H-imidazole in the presence of bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

The mechanism of action for 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine varies based on its application. In medicinal chemistry, it is believed to modulate the activity of specific enzymes or receptors by binding to them. The compound's structural features allow it to interact with biological macromolecules, influencing various cellular pathways.

Anticancer Properties

Recent studies have highlighted the potential of 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine as an anticancer agent. For example, it has shown promise in inhibiting the proliferation of human glioblastoma cell lines through modulation of the PI3K/AKT/mTOR signaling pathway. Compounds structurally related to this pyridazine derivative have demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .

Neuroprotective Effects

In silico studies suggest that derivatives of this compound may inhibit interactions relevant to neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and interact with glutamate receptors positions it as a candidate for further research in neuroprotection and treatment strategies for conditions like Huntington's disease .

Comparative Analysis

To better understand the unique properties of 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine, a comparison with similar compounds can be insightful:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Chloro-6-(1H-imidazol-1-yl)pyridazine | Lacks methyl groups; simpler structure | Limited anticancer activity |

| 4,5-Dimethylpyridazine | No chlorine or imidazole; basic structure | Minimal biological activity |

| 6-(1H-Imidazol-1-yl)-4,5-dimethylpyridazine | Lacks chlorine; retains imidazole functionality | Moderate activity against certain targets |

The presence of both the chlorine atom and the imidazole ring in 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine enhances its reactivity and interaction with biological targets compared to its analogs.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Anticancer Activity : In one study, derivatives were tested on human pancreatic adenocarcinoma cell lines (ASPC1), demonstrating a reduction in cell viability by approximately 68% for certain analogs. This indicates a potential pathway for developing new cancer therapies using similar structures .

- Neurodegenerative Disease Models : Another investigation focused on the compound's ability to inhibit specific protein interactions involved in neurodegenerative diseases. The results showed promising data suggesting that modifications to the imidazole ring could enhance neuroprotective effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions. A pyridazine scaffold with a chloro substituent (e.g., 3-chloro-4,5-dimethylpyridazine) can react with 1H-imidazole under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (80–120°C) . For regioselective substitution, steric and electronic effects must be considered, as the chloro group at position 3 is typically more reactive than methyl-substituted positions. Post-synthesis purification via column chromatography or crystallization is critical to isolate the product.

Q. What structural characterization techniques are essential for confirming the identity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the molecular geometry, bond lengths, and angles. Use SHELX or OLEX2 for structure refinement . For example, similar compounds exhibit planar pyridazine and imidazole rings with dihedral angles <10° between aromatic systems .

- NMR spectroscopy : ¹H and ¹³C NMR can confirm substituent positions. The imidazole proton typically resonates at δ 8.5–9.0 ppm, while methyl groups on pyridazine appear at δ 2.0–2.5 ppm .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure refinement?

- Methodological Answer :

- Twinning : Use SHELXL’s TWIN/BASF commands to model twinned domains. For high-resolution data, refine twin laws iteratively .

- Disorder : Apply PART and SUMP restraints in SHELX to model disordered atoms. Validate with residual density maps (e.g., peaks >0.5 eÅ⁻³ suggest over-constrained models) .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfactor convergence <5% .

Q. How do π–π interactions and steric effects influence the solid-state packing of this compound?

- Methodological Answer :

- π–π interactions : Measure centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between aromatic rings using Mercury or OLEX2. For example, pyridazine-imidazole stacking stabilizes crystal lattices via face-to-face interactions .

- Steric hindrance : Methyl groups at positions 4 and 5 on pyridazine reduce torsional flexibility, favoring planar conformations. Use Hirshfeld surface analysis (CrystalExplorer) to quantify close contacts (e.g., H···H, C···Cl) .

Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data (e.g., unexpected tautomers)?

- Methodological Answer :

- Iterative validation : Compare NMR chemical shifts (e.g., imidazole NH absence in DMSO-d₆) with crystallographic proton positions. If discrepancies arise, consider dynamic processes (e.g., tautomerism) or solvent effects .

- Variable-temperature NMR : Detect tautomeric equilibria by tracking peak coalescence at low temperatures.

- DFT calculations : Optimize molecular geometries (Gaussian09) and compute NMR chemical shifts (GIAO method) to reconcile experimental vs. theoretical data .

Q. How can derivatives of this compound be designed for biological activity studies (e.g., antimicrobial agents)?

- Methodological Answer :

- Structure-activity relationship (SAR) : Replace the chloro group with bioisosteres (e.g., CF₃, Br) or modify the imidazole moiety (e.g., 4,5-dimethyl substitution) to enhance lipophilicity or target binding .

- In vitro assays : Test against Gram-positive/negative bacteria (MIC assays) or cancer cell lines (MTT assays). For example, imidazole derivatives show activity via metal ion chelation or enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.